Amino-PEG10-Boc

Description

Contextualization of Heterobifunctional Polyethylene (B3416737) Glycol Linkers

Heterobifunctional PEG linkers are a specialized class of PEG derivatives that possess two different reactive functional groups at their termini, represented by the general structure X-PEG-Y. cd-bioparticles.net This dual functionality is a significant advancement over homobifunctional linkers, which have identical reactive groups at both ends. thermofisher.com The presence of two distinct reactive ends allows for sequential, controlled conjugation reactions. This enables the precise linking of two different molecules, a critical requirement in the development of complex biomolecular constructs. nih.gov

The evolution from simple spacers to sophisticated heterobifunctional architectures emerged in the 1990s with the development of monodisperse PEG linkers, which have a defined molecular weight and structure. chempep.com This precision engineering has been crucial for applications requiring specific and controlled bioconjugation strategies. chempep.com Heterobifunctional PEGs are particularly vital in the engineering of antibody-drug conjugates (ADCs), where they serve as the bridge between a targeting antibody and a therapeutic payload, often improving the conjugate's water solubility and pharmacokinetic profile. cd-bioparticles.net The ability to perform selective reactions, such as "click" chemistry, has further expanded the utility of these linkers in creating advanced bioconjugates. researchgate.net

Strategic Importance of Amino-PEG10-t-butyl Ester in Bioconjugation and Materials Science

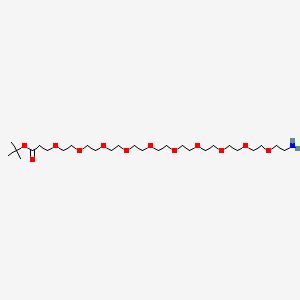

Amino-PEG10-t-butyl ester is a heterobifunctional PEG linker that holds significant strategic importance in modern chemical biology and materials science. axispharm.combroadpharm.com Its structure consists of a ten-unit polyethylene glycol chain, which provides a hydrophilic and flexible spacer. broadpharm.comcreative-biolabs.com At one end of the PEG chain is a primary amino group (-NH2), and at the other is a carboxylic acid protected by a t-butyl ester group. broadpharm.comcreative-biolabs.com

The strategic value of this compound lies in its orthogonal protection scheme. The primary amino group is readily available to react with entities like carboxylic acids or activated NHS esters. broadpharm.comcreative-biolabs.com Meanwhile, the t-butyl ester group masks the reactivity of the terminal carboxylic acid. broadpharm.comsmolecule.com This protecting group is stable under many reaction conditions but can be selectively removed using acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acid for a subsequent conjugation step. broadpharm.comvulcanchem.combroadpharm.com This allows for a stepwise and controlled synthesis of complex molecules, which is fundamental in fields like drug delivery and the development of targeted therapeutics. smolecule.combiochempeg.com The PEG10 spacer itself enhances the aqueous solubility of the molecules it links, a crucial property for many biological applications. broadpharm.comsmolecule.com

Table 1: Physicochemical Properties of Amino-PEG10-t-butyl Ester

| Property | Value |

| CAS Number | 1818294-42-6 |

| Molecular Formula | C27H55NO12 |

| Molecular Weight | 585.73 g/mol |

| Appearance | Please refer to the Certificate of Analysis for lot-specific data. scbt.com |

| Purity | > 96% |

| Solubility | Soluble in aqueous media |

Data sourced from multiple chemical suppliers. broadpharm.comscbt.comprecisepeg.com

Overview of Key Research Domains Employing Amino-PEG10-t-butyl Ester

The unique architecture of Amino-PEG10-t-butyl ester makes it a versatile tool across several key research domains. Its ability to facilitate controlled, sequential conjugations while improving the properties of the final construct is highly valued.

Antibody-Drug Conjugates (ADCs): In ADC development, this linker is used to attach a potent drug payload to a specific antibody. biochempeg.com The amino group can be used to connect to the drug, while the protected carboxyl end, after deprotection, can be linked to the antibody. smolecule.com The PEG spacer enhances the solubility and stability of the final ADC. smolecule.com

PROTACs (Proteolysis-Targeting Chimeras): Amino-PEG10-t-butyl ester serves as a linker in the synthesis of PROTACs. biochempeg.commedchemexpress.commedchemexpress.com PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.commedchemexpress.com The linker's defined length and flexibility are critical for optimizing the formation of this ternary complex.

Drug Delivery and Nanoparticle Surface Modification: The compound is used to functionalize the surface of nanoparticles. researchgate.netmdpi.com The PEG chain provides a "stealth" effect, creating a hydrophilic barrier that can reduce non-specific protein binding and uptake by the immune system, thereby increasing circulation time. mdpi.com The terminal functional groups allow for the attachment of targeting ligands to direct the nanoparticles to specific cells or tissues. frontiersin.orgfrontiersin.org

Bioconjugation and Chemical Biology: More broadly, it is used in various bioconjugation applications to link different types of biomolecules, such as peptides, proteins, or oligonucleotides. smolecule.combiochempeg.com It can be used to attach fluorescent dyes for imaging or to create other functional molecular tools for research in chemical biology. smolecule.com

Table 2: Key Research Applications of Amino-PEG10-t-butyl Ester

| Research Domain | Role of Amino-PEG10-t-butyl Ester | Key Benefit |

| Antibody-Drug Conjugates (ADCs) | Links cytotoxic payload to a targeting antibody. biochempeg.com | Enables controlled, sequential conjugation; improves solubility of the final conjugate. smolecule.com |

| PROTACs | Acts as a linker connecting an E3 ligase ligand and a target protein ligand. medchemexpress.commedchemexpress.com | Provides optimal spacing and flexibility for inducing protein degradation. biochempeg.com |

| Nanoparticle Surface Modification | Functionalizes nanoparticle surfaces for enhanced biocompatibility and targeting. researchgate.netmdpi.com | Creates a "stealth" layer to increase circulation time and allows for attachment of targeting molecules. mdpi.comfrontiersin.org |

| General Bioconjugation | Serves as a versatile building block for linking various biomolecules. smolecule.combiochempeg.com | The heterobifunctional nature allows for precise construction of complex molecular systems for research. smolecule.com |

Advanced Synthetic Routes to Amino-PEG10-t-butyl Ester Derivatives

The synthesis of Amino-PEG10-t-butyl ester and its derivatives is a multi-step process that requires precise control over each chemical transformation to ensure the purity and functionality of the final product. The general strategy involves the synthesis of the PEG backbone, introduction of the terminal functional groups, and appropriate protection and deprotection steps.

Polymerization Techniques for Polyethylene Glycol Backbone Synthesis

The synthesis of the polyethylene glycol (PEG) backbone is a critical first step. While traditional methods often produce a mixture of PEG molecules with a wide distribution of molecular weights, for applications requiring high purity and well-defined linkers like Amino-PEG10-t-butyl ester, a monodisperse or discrete PEG (dPEG®) is necessary. technologynetworks.combiochempeg.com

Historically, the polymerization of ethylene (B1197577) oxide has been the primary method for producing PEGs. technologynetworks.com This can be achieved through anionic polymerization using initiators like methanol (B129727) or water, which results in monomethoxy-PEG (mPEG-OH) or diol-PEG (HO-PEG-OH) respectively. technologynetworks.com The reaction is typically catalyzed by bases such as sodium hydroxide (B78521) or potassium hydroxide. alfa-chemistry.com However, this approach generally yields a polydisperse mixture of polymers, making the isolation of a specific chain length like PEG10 challenging and often requiring extensive purification. technologynetworks.comacs.org

To overcome the limitations of polydispersity, stepwise synthetic methods have been developed to create uniform PEGs. acs.orgbeilstein-journals.org These methods involve the sequential addition of ethylene glycol units, often using protecting group strategies to control the chain extension. acs.orgbeilstein-journals.org While these stepwise approaches can produce monodisperse PEGs, they can be labor-intensive and may require chromatographic purification at each step. acs.org An alternative approach involves the use of pre-made, high-purity PEG building blocks that are then coupled together to achieve the desired chain length. schem.jp

Table 1: Comparison of PEG Synthesis Methodologies

| Method | Description | Advantages | Disadvantages |

| Anionic Polymerization of Ethylene Oxide | Ring-opening polymerization of ethylene oxide initiated by a nucleophile. technologynetworks.com | Can produce high molecular weight PEGs. google.com | Results in a polydisperse mixture of polymer chains. technologynetworks.combiochempeg.com |

| Stepwise Iterative Coupling | Sequential addition of protected ethylene glycol monomers to a growing chain. acs.orgbeilstein-journals.org | Produces monodisperse PEGs with a defined molecular weight. beilstein-journals.org | Can be a lengthy and repetitive process requiring multiple purification steps. acs.org |

| Convergent Synthesis | Synthesis of smaller PEG fragments which are then coupled to form the final polymer. | Can be more efficient for producing longer, monodisperse PEGs. | Requires careful planning of the synthetic route and purification of intermediates. |

Introduction of Terminal Amino Moieties

Once the PEG10 backbone is synthesized, the next crucial step is the introduction of a terminal amino group. There are several methods to achieve this functionalization.

One common approach is to start with a PEG diol (HO-PEG-OH) and convert one of the terminal hydroxyl groups into a leaving group, such as a tosylate or mesylate. This activated PEG can then be reacted with an amine source, like ammonia (B1221849) or a protected amine, to introduce the amino functionality. europeanpharmaceuticalreview.com

Another strategy involves the use of a heterobifunctional PEG precursor that already contains a protected amino group at one end and a hydroxyl group at the other. This precursor can then be elongated to the desired PEG10 length. The protecting group on the amine, such as a tert-butyloxycarbonyl (t-Boc) or benzyloxycarbonyl (Cbz) group, can then be removed to reveal the free amine. google.com

Reductive amination is another powerful technique. A PEG aldehyde can be reacted with ammonia or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride, to form the corresponding amine. interchim.fr This method offers a direct way to introduce the amino group with high specificity. interchim.fr

Strategies for Carboxylic Acid Protection via t-butyl Ester Formation

The protection of the carboxylic acid group as a t-butyl ester is a key step in the synthesis of Amino-PEG10-t-butyl ester. The t-butyl ester is stable to a wide range of reaction conditions, including those used for amine modifications, but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). chempep.comthieme.de

A traditional method for forming t-butyl esters is the acid-catalyzed reaction of a carboxylic acid with isobutylene (B52900) or tert-butanol. thieme-connect.com This reaction is typically carried out in the presence of a strong acid catalyst like sulfuric acid. thieme-connect.com The mechanism involves the protonation of isobutylene to form the tert-butyl cation, which is then attacked by the carboxylate to form the ester. While effective, this method can sometimes be harsh and may not be suitable for sensitive substrates.

A more recent and milder method for t-butyl ester formation involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate (B1210297). organic-chemistry.orgorganic-chemistry.org This approach has been shown to be highly effective for the tert-butylation of various carboxylic acids, including those with sensitive functional groups. organic-chemistry.orgnii.ac.jp A study by Namba and colleagues demonstrated that treating free amino acids with 1.1 equivalents of Tf2NH in tert-butyl acetate resulted in the rapid and high-yield formation of the corresponding t-butyl esters with free amino groups. organic-chemistry.orgorganic-chemistry.orgscientificupdate.com This method is particularly advantageous as it often proceeds under mild conditions and can tolerate a variety of functional groups. organic-chemistry.orgnii.ac.jp The reaction is believed to proceed through the in situ formation of a highly reactive tert-butylating agent.

Table 2: Comparison of t-butyl Ester Formation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Reaction | Carboxylic acid, isobutylene or tert-butanol, strong acid catalyst (e.g., H2SO4) thieme-connect.com | Typically requires strong acid and can be harsh. | Utilizes readily available and inexpensive reagents. | May not be suitable for acid-sensitive substrates. |

| Tf2NH in t-Butyl Acetate | Carboxylic acid, bis(trifluoromethanesulfonyl)imide (Tf2NH), tert-butyl acetate organic-chemistry.orgorganic-chemistry.org | Mild reaction conditions, often at room temperature. organic-chemistry.org | High yields, fast reaction times, and compatible with various functional groups. organic-chemistry.orgorganic-chemistry.orgnii.ac.jp | Tf2NH can be more expensive than traditional acid catalysts. |

Acid-Catalyzed Reactions with Isobutylene or tert-Butanol

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The purification of PEG derivatives can be challenging due to their solubility in a wide range of solvents and the potential for a distribution of molecular weights in polydisperse samples. beilstein-journals.org For monodisperse compounds like Amino-PEG10-t-butyl ester, the purification process is often more straightforward. schem.jp

Common purification techniques include:

Chromatography: Size-exclusion chromatography (SEC) is frequently used to separate PEG derivatives based on their hydrodynamic volume. wikipedia.org Ion-exchange chromatography can be employed to separate molecules based on charge, which is useful for purifying intermediates with charged functional groups. wikipedia.org Reverse-phase chromatography is another powerful tool for separating PEG derivatives based on their hydrophobicity. A study reported a preparative purification method for PEG derivatives using polystyrene-divinylbenzene beads with ethanol/water as the eluent, achieving high purity. nih.gov

Precipitation/Crystallization: The unique solubility profile of PEGs allows for purification by precipitation. PEGs are typically soluble in solvents like water, dichloromethane, and toluene, but insoluble in diethyl ether and hexanes. beilstein-journals.org This property can be exploited to precipitate the desired PEG derivative from a reaction mixture by adding a non-solvent.

Extraction: Liquid-liquid extraction can be used to remove impurities that have different solubility properties than the desired PEG product.

The choice of purification method depends on the specific properties of the intermediates and the final product, as well as the nature of the impurities present. For a well-defined compound like Amino-PEG10-t-butyl ester, a combination of these techniques may be employed to achieve the desired level of purity.

Chromatographic Purification Methods (e.g., Flash Chromatography)

The purification of Amino-PEG10-t-butyl ester and its derivatives is critical to ensure high purity for subsequent conjugation reactions. Chromatographic techniques are indispensable for removing by-products, unreacted starting materials, and PEG-related impurities.

Flash Chromatography: This technique is a rapid and efficient method for purifying PEGylated compounds. anu.edu.auscholaris.ca It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent gradient as the mobile phase to separate compounds based on their polarity. anu.edu.auscholaris.ca For Amino-PEG10-t-butyl ester, a gradient elution, for instance, starting with a non-polar solvent like hexanes and gradually increasing the concentration of a more polar solvent such as ethyl acetate, allows for the separation of the desired product from less polar and more polar impurities. scholaris.ca The progress of the separation is often monitored by thin-layer chromatography (TLC). anu.edu.au

Other Chromatographic Methods:

Size Exclusion Chromatography (SEC): SEC is particularly useful for separating PEGylated molecules based on their hydrodynamic radius. This method is effective in removing low molecular weight impurities and unreacted PEG from the final product. digitellinc.com

Reverse Phase Chromatography (RP-HPLC): High-performance liquid chromatography using a non-polar stationary phase is a powerful analytical and preparative tool. It can be used to achieve high purity of the final product and to separate closely related PEG isomers. vulcanchem.com

Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is valuable for purifying PEGylated proteins or other charged biomolecules after conjugation.

Selective Derivatization of Amino-PEG10-t-butyl Ester

The distinct reactivity of the terminal functional groups of Amino-PEG10-t-butyl ester allows for a high degree of control over its derivatization. The primary amine can be selectively reacted while the t-butyl ester remains protected, enabling a stepwise approach to building complex molecular architectures.

Deprotection of the t-butyl Ester Group

The t-butyl ester serves as a protecting group for the carboxylic acid functionality. smolecule.com Its removal is a key step to unmask the carboxyl group for subsequent conjugation reactions.

Deprotection is typically achieved under acidic conditions. broadpharm.comcreative-biolabs.comvulcanchem.com A common reagent for this purpose is trifluoroacetic acid (TFA), often used in a mixture with a solvent like dichloromethane. vulcanchem.comrsc.orgbiochempeg.com The reaction proceeds by cleavage of the tert-butyl group, which forms a stable carbocation, resulting in the free carboxylic acid. vulcanchem.com This deprotection step is generally clean and efficient, allowing for the sequential activation of the newly formed carboxylic acid for further coupling reactions. rsc.orgbroadpharm.com Other strong acids can also be employed for this transformation. vulcanchem.comorganic-chemistry.org

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H55NO12/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h4-25,28H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGGTGCHTQMBOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H55NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801120419 | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-42-6 | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25,28,31-Decaoxatritriacontanoic acid, 33-amino-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Functionalization

Schiff Base Formation and Reductive Amination

Chemical Functionalization

The utility of Amino-PEG10-t-butyl ester as a heterobifunctional linker lies in the orthogonal reactivity of its terminal functional groups. The primary amine provides a nucleophilic handle for immediate conjugation, while the t-butyl ester serves as a protecting group for a carboxylic acid. This protection strategy prevents intramolecular or intermolecular polymerization and allows for a sequential modification approach. nanosoftpolymers.com The strategic removal of the t-butyl group is a critical step, enabling the subsequent functionalization of the newly revealed carboxylic acid.

The removal of the t-butyl protecting group to unmask the carboxylic acid is typically achieved under acidic conditions. broadpharm.com The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate and the desired reaction kinetics.

Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for the efficient cleavage of t-butyl esters. The deprotection mechanism involves the protonation of the ester's carbonyl oxygen, followed by the departure of the stable tertiary t-butyl carbocation. stackexchange.com This carbocation can then be deprotonated to form isobutylene (B52900) gas or react with the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate as a byproduct. stackexchange.comnih.gov The reaction is often performed using a high concentration of TFA (e.g., 95% in water) at room temperature. vulcanchem.com Kinetic studies have shown that the deprotection can be rapid, with a half-life of approximately 15 minutes under these conditions. vulcanchem.com The use of scavengers can be employed to trap the t-butyl cation, preventing potential side reactions with sensitive residues like tryptophan or methionine in peptide applications. nih.gov

Hydrochloric Acid (HCl): Hydrochloric acid is another strong acid capable of hydrolyzing t-butyl esters. It serves as a proton source to catalyze the cleavage, similar to the mechanism with TFA. axispharm.com

Phosphoric Acid (H₃PO₄): Aqueous phosphoric acid has been identified as an effective and milder alternative for the deprotection of t-butyl esters. organic-chemistry.org It is considered environmentally benign and offers high selectivity, tolerating other acid-sensitive groups such as Cbz carbamates and benzyl (B1604629) esters. This makes it a valuable option for complex molecules where harsh acidic conditions must be avoided. organic-chemistry.org

The table below summarizes various acidic conditions used for the deprotection of t-butyl esters.

| Acid Reagent | Typical Conditions | Characteristics | Citations |

| Trifluoroacetic Acid (TFA) | 95% TFA in H₂O, 25°C | Fast and efficient; potential for side reactions with sensitive functional groups. | nih.govvulcanchem.com |

| Hydrochloric Acid (HCl) | Aqueous solution, heating | Strong acid catalyst for hydrolysis. | axispharm.com |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Mild, selective, and environmentally benign; tolerates other protecting groups. | organic-chemistry.org |

The primary outcome of the acid-mediated deprotection is the quantitative regeneration of the reactive carboxylic acid functionality. By removing the sterically hindering t-butyl group, the carboxyl group (-COOH) is unmasked, rendering it available for a wide range of coupling reactions. nanosoftpolymers.com

This two-step functionalization process is a cornerstone of using heterobifunctional linkers like Amino-PEG10-t-butyl ester. Initially, the free amino group can be conjugated to a target molecule. Following this initial conjugation and purification, the acid deprotection step is performed. The resulting molecule, now bearing a terminal carboxylic acid, can be activated using standard carbodiimide (B86325) chemistry (e.g., with EDC) to react with a primary amine on a second molecule, forming a stable amide bond. broadpharm.combroadpharm.com This sequential approach allows for the controlled and directional assembly of complex bioconjugates.

The structure of Amino-PEG10-t-butyl ester, particularly after deprotection, is designed for chemo- and regioselective modifications. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others of similar reactivity, while regioselectivity is the control over which specific atom or site on a molecule reacts. nih.gov

The linker possesses two distinct functional groups: a primary amine and a (protected) carboxylic acid. broadpharm.com

Amine Group Reactivity: The primary amine (-NH₂) is a potent nucleophile that selectively reacts with electrophilic functional groups. It is most commonly acylated using activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond. mdpi.comrsc.org This reaction is highly chemoselective, especially at a controlled pH, and is a foundational method for labeling biomolecules at lysine (B10760008) residues, which also contain a primary amine. mdpi.com

Carboxylic Acid Reactivity: Following deprotection, the regenerated carboxylic acid (-COOH) can be activated to become an electrophilic species. This is typically achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. This activated carboxyl group will then react selectively with nucleophiles, primarily primary amines, to form amide bonds. axispharm.combroadpharm.com

This orthogonal reactivity allows the Amino-PEG10 linker to be used in a highly controlled, stepwise manner. For example, the amine end can first be attached to a lysine residue on an antibody. After deprotection of the t-butyl ester, the newly formed carboxylic acid can be conjugated to an amine-containing payload molecule, thus achieving a specific, directional linkage. nih.gov The ability to control which functional group reacts, and when, is crucial for constructing well-defined antibody-drug conjugates (ADCs) and other complex molecular assemblies. rsc.org

The table below details the selective reactivity of the linker's functional groups.

| Functional Group | Class | Selective Reactants | Resulting Bond | Citations |

| **Amine (-NH₂) ** | Nucleophile | Activated Esters (e.g., NHS ester), Isothiocyanates, Aldehydes | Amide, Thiourea, Imine (Schiff base) | broadpharm.commdpi.comrsc.org |

| Carboxylic Acid (-COOH) | Electrophile (after activation) | Amines, Alcohols | Amide, Ester | axispharm.combroadpharm.com |

Advanced Applications in Bioconjugate Chemistry and Materials Science

Conjugation Strategies for Therapeutic and Diagnostic Agents

Amino-PEG10-t-butyl ester is a versatile reagent for the conjugation of various molecules. The primary amine group readily reacts with entities containing carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, or carbonyls. broadpharm.comcreative-biolabs.com The t-butyl ester group provides a stable protection for the carboxylic acid, which can be selectively deprotected under acidic conditions for subsequent reactions. broadpharm.comcreative-biolabs.com This orthogonality is crucial for multi-step conjugation strategies.

Enhancement of Biomolecular Properties through PEGylation

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the therapeutic efficacy of biomolecules. The incorporation of the Amino-PEG10-t-butyl ester linker imparts the benefits of PEGylation, significantly enhancing the properties of the conjugated biomolecule.

The hydrophilic nature of the PEG10 chain in Amino-PEG10-t-butyl ester increases the water solubility of the conjugated biomolecule. broadpharm.comcreative-biolabs.com This is particularly advantageous for hydrophobic drugs, as it can prevent aggregation. americanpharmaceuticalreview.com Furthermore, the PEG chain acts as a molecular shield, increasing the hydrodynamic radius of the biomolecule. This increased size reduces renal clearance, thereby extending the circulation half-life of the therapeutic agent in the bloodstream. broadpharm.com The PEG moiety can also protect the biomolecule from enzymatic degradation, further contributing to its stability in vivo. smolecule.com

A case study on a Trastuzumab-MMAE conjugate demonstrated that the inclusion of a PEG10-linker resulted in 98% plasma stability after 72 hours, compared to 82% for the non-PEGylated control. vulcanchem.com This highlights the significant impact of the PEG linker on improving the stability of the bioconjugate.

A significant challenge with therapeutic proteins and other biomolecules is their potential to elicit an immune response. escholarship.org PEGylation can effectively mask the immunogenic epitopes on the surface of the biomolecule, reducing its recognition by the immune system. smolecule.com This "stealth" effect helps to minimize the immunogenicity of the therapeutic agent, leading to improved safety and efficacy. smolecule.com While the phenomenon of pre-existing anti-PEG antibodies is a growing concern, the use of discrete PEG linkers like Amino-PEG10-t-butyl ester may offer more predictable immunological profiles compared to polydisperse PEG polymers. escholarship.orgacs.org

Influence on Biomolecule Stability and Circulation Kinetics

Targeted Drug Delivery Systems

The unique bifunctional nature of Amino-PEG10-t-butyl ester makes it an ideal component in the design of sophisticated targeted drug delivery systems. broadpharm.comlookchem.com These systems aim to deliver a therapeutic payload specifically to diseased cells or tissues, minimizing off-target effects.

The design of the linker connecting the targeting moiety to the drug payload is critical for the success of a targeted drug delivery system. americanpharmaceuticalreview.com The linker must be stable in circulation to prevent premature drug release, but also susceptible to cleavage at the target site to release the active drug. axispharm.com Amino-PEG10-t-butyl ester can be incorporated into more complex linker designs that include cleavable elements, such as enzyme-sensitive peptide sequences or pH-sensitive bonds. americanpharmaceuticalreview.comaxispharm.com For instance, a linker could be designed where the amine of Amino-PEG10-t-butyl ester is attached to a targeting ligand, and the deprotected carboxylic acid is linked to a payload via a cleavable bond. The PEG10 spacer provides the necessary distance and flexibility between the targeting and therapeutic components.

| Linker Component | Function |

| Amino Group | Reactive handle for conjugation to targeting moieties (e.g., antibodies, peptides). broadpharm.comcreative-biolabs.com |

| PEG10 Spacer | Enhances solubility, stability, and circulation time; provides spatial separation. broadpharm.comamericanpharmaceuticalreview.com |

| t-Butyl Ester | Protects the carboxylic acid for sequential conjugation; can be deprotected for payload attachment. broadpharm.comcreative-biolabs.com |

| Cleavable Moiety | (Incorporated separately) Enables controlled drug release at the target site (e.g., enzyme-cleavable peptide, pH-sensitive hydrazone). americanpharmaceuticalreview.comaxispharm.com |

Antibody-Drug Conjugates (ADCs) are a prominent class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The linker plays a pivotal role in the efficacy and safety of an ADC. americanpharmaceuticalreview.com Amino-PEG10-t-butyl ester is a valuable building block for ADC linkers. biochempeg.comaxispharm.com Its hydrophilic PEG chain can help to mitigate the hydrophobicity of the cytotoxic payload, which can otherwise lead to aggregation and poor pharmacokinetics. americanpharmaceuticalreview.com

The structure of Amino-PEG10-t-butyl ester allows for its strategic placement within the ADC construct. For example, the amine group can be used to attach the linker to the antibody, often via lysine (B10760008) residues. vulcanchem.com Following deprotection of the t-butyl group, the resulting carboxylic acid can be conjugated to the cytotoxic drug. vulcanchem.com The defined length of the PEG10 spacer, approximately 45.2 Å, provides optimal spacing to minimize steric hindrance and maintain the biological activity of both the antibody and the payload. vulcanchem.com

| ADC Component | Role of Amino-PEG10-t-butyl ester | Research Finding |

| Antibody | The amine group of the linker can be conjugated to lysine residues on the antibody. vulcanchem.com | Enables controlled attachment of the linker-payload complex to the targeting antibody. |

| Linker | The PEG10 chain enhances the overall solubility and stability of the ADC. americanpharmaceuticalreview.com | Preclinical models show enhanced pharmacokinetics and reduced off-target toxicity with PEGylated linkers. vulcanchem.com |

| Payload (Drug) | The deprotected carboxylic acid allows for the attachment of the cytotoxic drug. vulcanchem.com | The PEG spacer can increase the aqueous solubility of hydrophobic payloads by a significant percentage. vulcanchem.com |

Integration into Antibody-Drug Conjugates (ADCs)

Impact on ADC Pharmacokinetics and Efficacy

Protein and Peptide Modification

The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to improve the therapeutic properties of proteins and peptides. acs.org PEGylation can shield the biomolecule from proteolytic enzymes, reduce its immunogenicity, and decrease renal filtration, thereby extending its circulating half-life. acs.org Amino-PEG10-t-butyl ester is a bifunctional reagent well-suited for these applications, offering a reactive amine for initial conjugation and a protected carboxylate for potential subsequent modifications. broadpharm.com

The primary amine group of Amino-PEG10-t-butyl ester is a versatile functional handle for covalent attachment to proteins and peptides. broadpharm.com It can readily react with various functional groups on a biomolecule to form stable covalent bonds. acs.org A common strategy involves reacting the amine with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, on the protein to form a stable amide bond. creative-biolabs.comacs.org Alternatively, the amine can react with aldehydes or ketones, often found on proteins that have been subjected to periodate (B1199274) oxidation of carbohydrate moieties, to form a Schiff base. This intermediate is then typically reduced with a mild agent like sodium cyanoborohydride to yield a stable secondary amine linkage. acs.org

| Amine-Reactive Group on Biomolecule | Resulting Covalent Bond |

| N-Hydroxysuccinimide (NHS) Ester | Amide |

| Carboxylic Acid (with carbodiimide (B86325) activator) | Amide |

| Aldehyde / Ketone | Secondary Amine (after reduction) |

Common covalent conjugation strategies utilizing the primary amine of Amino-PEG10-t-butyl ester for protein and peptide modification. creative-biolabs.comacs.org

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, where a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. medsci.org The most common SPPS chemistry utilizes the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy. beilstein-journals.org In this orthogonal scheme, the temporary N-terminal Fmoc group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups (often t-butyl based) are stable to this condition and are only removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). peptide.combeilstein-journals.org

Amino-PEG10-t-butyl ester is fully compatible with this strategy. Its t-butyl ester group is resistant to the basic conditions used for Fmoc deprotection. peptide.com This allows the molecule to be incorporated as a linker or spacer at any point during the peptide synthesis via its amine group. The protected carboxyl group remains intact until the final acid cleavage step, at which point it can be deprotected along with the peptide's side-chain protecting groups. beilstein-journals.org This approach is valuable for creating peptides with C-terminal modifications or for attaching other moieties post-synthesis.

Liquid-phase peptide synthesis (LPPS) offers an alternative to SPPS, where the synthesis occurs in solution. researchgate.net A key variant of this method uses a soluble PEG polymer as a support, which helps to solubilize the growing peptide chain while allowing for its precipitation and purification at each step. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Applications

Small-Molecule Degrader (PROTAC) Development

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively destroy disease-causing proteins. medchemexpress.commedchemexpress.com A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com

The linker is not merely a spacer but a critical component that dictates the geometry and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target. precisepeg.com Amino-PEG10-t-butyl ester is an important building block for constructing these linkers. Its defined length, flexibility, and hydrophilicity can be optimized to achieve effective ternary complex formation. smolecule.com The bifunctional nature of the molecule, with an amine at one end and a protected carboxylate at the other, is ideal for the stepwise synthesis required to assemble the two distinct ligand moieties onto the linker scaffold. medchemexpress.comsmolecule.com

| PROTAC Component | Function | Role of Amino-PEG10-t-butyl ester |

| Target-Binding Ligand | Binds specifically to the protein of interest. | N/A |

| E3 Ligase-Binding Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL). | N/A |

| Linker | Covalently connects the two ligands and positions them for effective ternary complex formation. | Serves as a flexible, hydrophilic scaffold for stepwise attachment of the two ligands. |

The fundamental components of a PROTAC and the crucial role of the linker, for which Amino-PEG10-t-butyl ester is a key building block. medchemexpress.comsmolecule.com

Optimization of Linker Length and Attachment Points

In the design of complex biomolecules like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but an active modulator of the conjugate's properties. The precise length, flexibility, and attachment points of the linker are critical design parameters that can significantly influence the efficacy and therapeutic success of the conjugate. precisepeg.com

The 10-unit PEG chain of Amino-PEG10-t-butyl ester provides a calculated molecular length of approximately 45.2 Å, creating substantial spacing that can be crucial for managing steric hindrance in bioconjugates. vulcanchem.com This separation allows different components of a conjugate, such as an antibody and a cytotoxic payload in an ADC, to function without interfering with each other. In PROTACs, which induce protein degradation by bringing a target protein and an E3 ligase into close proximity, the linker length is paramount for enabling the formation of a stable and effective ternary complex. smolecule.com Minor adjustments to the linker can profoundly impact binding efficiency and degradation activity. precisepeg.com

Research has focused on developing methods to precisely identify the sites of PEGylation on therapeutic proteins to understand and control the resulting heterogeneity. For instance, novel cleavable PEG linkers have been designed that, after conjugation and subsequent cleavage, leave behind reporter amino acids. This allows for the exact determination of PEG attachment sites using standard peptide mapping techniques. researchgate.net In studies on Interferon α-2b, this approach identified lysine residues K31, K134, and K164 as specific PEGylation sites. researchgate.net Similarly, for Interleukin-2, attachment sites were found to be K31, K47, K48, and K75. researchgate.net This level of detailed characterization is essential for optimizing the attachment points to produce more homogeneous and effective bioconjugates.

| Linker Property | Impact on Bioconjugate | Research Finding |

| Length | Influences steric hindrance and the ability to bridge two molecular entities (e.g., in PROTACs). | A 10-unit PEG chain provides a spacer arm of ~45.2 Å, which is optimal for many bioconjugation applications. vulcanchem.com |

| Flexibility | Allows for the necessary conformational arrangements for effective binding and biological activity. | The PEG backbone offers significant flexibility, aiding in the formation of stable ternary complexes in PROTACs. smolecule.com |

| Attachment Point | Determines which part of the biomolecule is modified, affecting its stability, activity, and heterogeneity. | Specific lysine residues on proteins like Interferon α-2b have been identified as preferential sites for PEGylation. researchgate.net |

Applications in Polymeric Systems and Nanomaterials

The unique properties of Amino-PEG10-t-butyl ester make it a valuable tool in the engineering of advanced polymeric systems and nanomaterials. The hydrophilic and biocompatible PEG chain is known to increase the solubility of conjugated molecules and can reduce non-specific protein adsorption, a phenomenon often referred to as the "stealth" effect. smolecule.comissuu.com

Surface Functionalization of Nanoparticles and Devices

Amino-PEG10-t-butyl ester is widely used for the surface modification of nanoparticles and medical devices. broadpharm.com The process, known as PEGylation, involves attaching the PEG linker to the surface to enhance its properties. This modification is critical for biomedical applications, as it improves the colloidal stability of nanoparticles in physiological media and prevents their aggregation. uni-marburg.de

The primary amine of Amino-PEG10-t-butyl ester can be used to covalently attach the linker to surfaces that have been pre-functionalized with reactive groups like carboxylic acids or NHS esters. Once the PEG layer is established, the protected t-butyl ester at the other end can be deprotected to reveal a carboxylic acid. This newly available functional group can then be used to conjugate targeting ligands, such as peptides or antibodies, to the nanoparticle surface for specific cell or tissue targeting. scholaris.cagoogle.com For example, gold nanoparticles have been surface-modified with PEG to improve their stability and biocompatibility for biomedical use. uni-marburg.de

| Nanomaterial/Device | Purpose of Functionalization with Amino-PEG Linker | Resulting Property |

| Gold Nanoparticles | To improve colloidal stability and prevent protein corona formation. uni-marburg.de | Enhanced stability in biological media, reduced non-specific interactions. uni-marburg.de |

| Silica (B1680970) Nanoparticles | To create a biocompatible surface with reactive handles for further conjugation. google.com | Enables attachment of fluorescent dyes, targeting ligands, and other functional molecules. google.com |

| Polymeric Micelles | To form a hydrophilic "stealth" corona. scholaris.ca | Increased circulation time and stability in the bloodstream. scholaris.ca |

Development of Graft Polymer Compounds

Graft polymers consist of a main polymer backbone with one or more side chains (grafts) attached. Amino-PEG10-t-butyl ester is an ideal candidate for creating PEGylated graft polymers through the "grafting to" method. biochempeg.combiochempeg.com In this approach, a pre-existing polymer backbone containing reactive sites (e.g., carboxylic acids) is reacted with the amine group of the Amino-PEG10-t-butyl ester. This results in a polymer decorated with PEG chains.

This methodology allows for the incorporation of PEG of a defined length at a controlled density along the polymer backbone. acs.org Such graft polymers are used in a variety of applications, including drug delivery systems where they can self-assemble into nanoparticles or micelles. scholaris.ca The PEG grafts form a hydrophilic outer shell, while the polymer backbone can form a hydrophobic core for encapsulating drugs. scholaris.ca

Creation of Polyethylene (B3416737) Glycol-Modified Functional Coatings

The creation of functional coatings on material surfaces is another significant application for this class of PEG linkers. biochempeg.combiochempeg.com By covalently attaching Amino-PEG10-t-butyl ester to the surface of a material, a thin, biocompatible, and protein-repellent PEG layer is formed. These coatings are essential for medical devices that come into contact with blood or other biological fluids, as they can minimize biofouling and reduce the body's immune response to the foreign material. The terminal t-butyl ester can be subsequently deprotected to introduce carboxylic acid groups, allowing the surface to be further functionalized, for example, to promote specific cell adhesion or to immobilize enzymes.

Design of Self-Assembled Systems (e.g., PEG-Peptide Conjugates)

The synthesis of amphiphilic block copolymers, particularly PEG-peptide conjugates, is a powerful strategy for creating self-assembling systems. reading.ac.uk Amino-PEG10-t-butyl ester can be used to initiate this process. The linker's amine group can be attached to the C-terminus of a synthesized peptide, or its deprotected carboxyl group can be attached to the N-terminus of a peptide.

The resulting PEG-peptide conjugate is amphiphilic, with the hydrophilic PEG block and a hydrophobic or charged peptide block. In aqueous solutions, these conjugates spontaneously self-assemble into ordered nanostructures such as micelles, vesicles, or nanofibers. acs.org The morphology of these structures is dictated by the relative block lengths, the nature of the peptide, and the solution conditions. These self-assembled systems are of great interest for drug and vaccine delivery. For instance, conjugates bearing a peptide antigen have been designed to self-assemble into nanoparticles that act as a single-molecule vaccine, inducing a potent immune response without the need for external adjuvants. nih.gov

| Component | Role in Self-Assembly | Example |

| Amino-PEG10-t-butyl ester | Provides the hydrophilic PEG block and a reactive handle for peptide conjugation. | Forms the corona of a micelle, ensuring water solubility and stability. reading.ac.uk |

| Peptide Block | Acts as the hydrophobic or charged core-forming block, driving the assembly process. | A hydrophobic peptide like poly(leucine) can form the core of a nanoparticle to encapsulate a drug. nih.gov |

| Aqueous Solution | The medium in which the hydrophobic effect drives the aggregation of non-polar peptide blocks. | The self-assembly of PEG-peptide conjugates into micelles occurs above a critical micelle concentration. reading.ac.uk |

Mechanistic Insights and Biological Considerations

Role of the Polyethylene (B3416737) Glycol Spacer in Conjugate Behavior

The ten-unit polyethylene glycol (PEG10) chain is a critical component of Amino-PEG10-t-butyl ester, significantly influencing the properties of the molecules to which it is attached. broadpharm.com This influence stems from its inherent physicochemical characteristics, such as hydrophilicity and flexibility. thermofisher.comresearchgate.net

Influence on Hydrodynamic Volume and Molecular Interactions

The presence of the PEG10 spacer increases the hydrodynamic volume of the conjugate, which is the effective size of the molecule in solution. wikipedia.org This enlargement plays a crucial role in various biological processes. The flexible nature of the PEG chain allows it to form a "conformational cloud" or a hydrophilic shield around the conjugated molecule. frontiersin.org This shield can mask the surface of the attached molecule, preventing or reducing interactions with other biological components like proteins. wikipedia.orgfrontiersin.org

The hydrophilicity of the PEG spacer, conferred by the repeating ether oxygen atoms, allows it to form hydrogen bonds with water molecules. numberanalytics.com This property not only enhances the aqueous solubility of hydrophobic drugs or proteins it is conjugated to but also contributes to the steric barrier that minimizes non-specific protein adsorption. numberanalytics.comlifetein.com The length of the PEG chain is a determining factor in the effectiveness of this shielding effect; longer chains generally provide a more significant steric hindrance. rsc.org

The conformation of the PEG chains on a surface, such as that of a nanoparticle, can be described as being in either a "mushroom" or "brush" regime. rsc.orgpreprints.org At low grafting densities, the PEG chains are more spread out in a mushroom-like conformation. rsc.org As the density increases, the chains become more crowded and extend outwards, forming a denser brush-like layer. rsc.orgpreprints.org This brush conformation is particularly effective at creating a hydrophilic barrier that repels proteins. rsc.org

Steric Hindrance Effects in Bioconjugation

The steric hindrance provided by the PEG10 spacer is a double-edged sword in bioconjugation. On one hand, it is beneficial for reducing immunogenicity and preventing aggregation. lifetein.combiochempeg.com By masking potential epitopes on a therapeutic protein, PEGylation can reduce its recognition by the immune system. wikipedia.org The flexible chain of PEG can also physically block proteases from accessing and degrading the protein, thereby increasing its stability. biochempeg.com

On the other hand, this same steric hindrance can interfere with the biological activity of the conjugated molecule. nih.gov If the PEG chain is attached near a receptor-binding site or an enzyme's active site, it can physically obstruct the necessary interactions for the molecule to function. nih.govnih.gov This can lead to a significant reduction in the bioactivity of the modified protein or peptide. nih.gov Therefore, the site of PEGylation and the length of the PEG spacer must be carefully considered and optimized to balance the benefits of increased stability and reduced immunogenicity with the potential loss of activity. nih.gov

Bifunctional Reactivity Profiles for Controlled Synthesis

Amino-PEG10-t-butyl ester is classified as a heterobifunctional linker, meaning it possesses two different reactive functional groups. broadpharm.comaxispharm.com This characteristic is central to its utility in the controlled, stepwise synthesis of complex bioconjugates. smolecule.com

The molecule features a primary amino group (-NH2) at one end and a t-butyl ester-protected carboxyl group (-COOtBu) at the other. broadpharm.com The amino group is readily available for reaction with various electrophilic groups, such as carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones). broadpharm.comaxispharm.com This allows for the initial conjugation of the linker to a target molecule.

The t-butyl ester serves as a protecting group for the carboxylic acid. broadpharm.comsmolecule.com This protection is stable under the conditions typically used for the amino group reactions. The carboxyl group can be deprotected (activated) under acidic conditions, such as with trifluoroacetic acid, making it available for a second conjugation step. broadpharm.com This orthogonal reactivity allows for a high degree of control over the synthesis, enabling the sequential attachment of two different molecules. This is particularly valuable in applications like the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). axispharm.com

Table 1: Functional Group Reactivity of Amino-PEG10-t-butyl ester

| Functional Group | Reactive Partner | Resulting Linkage | Key Feature |

| Amino (-NH₂) | Activated NHS esters, Carboxylic acids (with activators) | Amide bond | Readily reactive for initial conjugation. broadpharm.comaxispharm.com |

| t-Butyl protected Carboxyl (-COOtBu) | - | - | Stable protecting group, requires acidic conditions for deprotection. broadpharm.com |

| Deprotected Carboxyl (-COOH) | Amines (with activators) | Amide bond | Allows for a second, controlled conjugation step. axispharm.com |

In Vivo Fate and Biocompatibility of PEGylated Constructs

The covalent attachment of PEG chains, a process known as PEGylation, significantly alters the in vivo behavior of the modified molecule. wikipedia.org These alterations are primarily driven by the physicochemical properties of the PEG chain itself.

Considerations for Reduced Protein Adsorption

When a foreign substance is introduced into the body, proteins from the blood (opsonins) can adsorb onto its surface, marking it for clearance by the immune system, particularly by the reticuloendothelial system (RES) or mononuclear phagocyte system (MPS). mdpi.comnih.gov PEGylation creates a hydrophilic, flexible layer on the surface of the conjugate that sterically hinders the adsorption of these proteins. numberanalytics.comnumberanalytics.com This "stealth effect" allows the PEGylated construct to evade immune recognition and clearance, leading to a longer circulation time in the bloodstream. preprints.org

The density and molecular weight of the PEG chains are critical factors in determining the extent of protein resistance. frontiersin.org Higher PEG surface density and optimal molecular weight contribute to a more effective "hydrophilic shield". frontiersin.orgmdpi.com However, it is important to note that PEGylation may not completely eliminate protein adsorption. preprints.org

Systemic Circulation and Clearance Mechanisms

By increasing the hydrodynamic size of the conjugated molecule, PEGylation significantly reduces its renal clearance. wikipedia.orgbiochempeg.com The kidneys filter small molecules from the blood, but larger molecules are retained. The increased size imparted by the PEG chain surpasses the glomerular filtration threshold, preventing the conjugate from being rapidly excreted in the urine. biochempeg.com

This reduced clearance, combined with the evasion of the immune system, leads to a prolonged plasma half-life of the PEGylated drug or protein. biochempeg.com This extended circulation time can enhance the therapeutic efficacy by maintaining a therapeutic concentration of the drug for a longer period and increasing the likelihood of it reaching its target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. biochempeg.comacs.org

Table 2: Summary of In Vivo Effects of PEGylation

| Property | Effect of PEGylation | Mechanism |

| Protein Adsorption | Decreased | Steric hindrance from the hydrophilic PEG shield. frontiersin.orgnumberanalytics.com |

| Immune Recognition | Reduced ("Stealth Effect") | Masking of the molecule from opsonins and phagocytes. preprints.orgmdpi.com |

| Systemic Circulation Time | Increased/Prolonged | Reduced renal clearance and evasion of the immune system. wikipedia.orgbiochempeg.com |

| Renal Clearance | Decreased | Increased hydrodynamic size exceeds the glomerular filtration threshold. biochempeg.com |

Analytical Characterization and Quality Control in Research Settings

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental for confirming the chemical structure of "Amino-PEG10-t-butyl ester," ensuring that the polyethylene (B3416737) glycol (PEG) chain length is correct and that the terminal functional groups—the primary amine and the t-butyl ester—are present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for verifying the compound's identity. researchgate.net Proton NMR (¹H NMR) provides distinct signals corresponding to the different parts of the molecule. For instance, the repeating ethylene (B1197577) oxide units of the PEG backbone produce a characteristic multiplet signal, typically around 3.6-3.8 ppm. vulcanchem.com The nine protons of the t-butyl group generate a sharp singlet peak, which can be observed at approximately 1.38 ppm. vulcanchem.com Furthermore, ¹H NMR is used to follow the conversion of terminal groups during synthesis, such as the complete shift of a terminal methylene (B1212753) proton resonance upon the successful reduction of an azide (B81097) to an amine. mdpi.com While ¹H NMR is excellent for confirming the presence of end groups, quantifying the efficiency of functionalization can be challenging due to the overwhelming signal from the PEG backbone protons, which can obscure the much smaller signals from the termini. researchgate.net

Mass Spectrometry (MS) is essential for determining the molecular weight and confirming the identity of the compound. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used. vulcanchem.comwalshmedicalmedia.com MALDI-TOF MS is particularly effective for analyzing PEG compounds and can confirm the molecular weight of "Amino-PEG10-t-butyl ester" with high accuracy. vulcanchem.comnih.gov For example, a related compound, Acid-PEG10-t-butyl ester, shows an expected molecular weight of 614.73 ± 1.5 Da by MALDI-TOF MS. vulcanchem.com These MS techniques are highly sensitive and provide crucial data for quality control, ensuring batch-to-batch consistency. creative-proteomics.com

Table 1: Spectroscopic Data for the Elucidation of Amino-PEG10-t-butyl ester Data below is representative and may vary based on specific instrumentation and conditions.

| Technique | Purpose | Key Observations / Representative Data | References |

|---|---|---|---|

| 1H NMR Spectroscopy | Structural Confirmation | - Signal at ~1.38 ppm (singlet, 9H) for the tert-butyl group.

| vulcanchem.com |

| Mass Spectrometry (MALDI-TOF, ESI) | Molecular Weight Verification | - Detection of the molecular ion peak corresponding to the exact mass of the compound (C27H55NO12, MW: 585.73 g/mol). | vulcanchem.comwalshmedicalmedia.comscbt.com |

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography, Gel Permeation Chromatography)

Chromatographic techniques are indispensable for assessing the purity of "Amino-PEG10-t-butyl ester" and for separating it from starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC), is a standard method for determining the purity of PEG linkers. frontiersin.org Using a C18 column, RP-HPLC separates compounds based on their hydrophobicity. vulcanchem.com This technique is highly effective for establishing the purity of the final product, with typical acceptance criteria being ≥95% or ≥98% as measured by the area under the curve (AUC). vulcanchem.comtcichemicals.com It is also a key part of the purification process itself, often used as a final step after initial purification on silica (B1680970) gel. vulcanchem.com

Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. lcms.czchromatographyonline.com GPC is the primary technique for assessing the molecular weight distribution (polydispersity) of polymers. chromatographyonline.comlcms.cz While "Amino-PEG10-t-butyl ester" is a discrete (monodisperse) PEG, GPC can be used to identify any potential polymeric impurities or aggregation. In the context of PEGylated proteins, SEC is crucial for separating the final conjugate from the unreacted protein and smaller PEG linker. lcms.cz However, its resolution may be insufficient to separate a PEG conjugate from an unreacted activated PEG of a similar size. lcms.cz

Table 2: Comparison of Chromatographic Methods for Amino-PEG10-t-butyl ester Analysis

| Method | Principle of Separation | Primary Application | References |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity/hydrophobicity. | Purity assessment and quantification of the final product and impurities. | vulcanchem.comfrontiersin.org |

| Gel Permeation Chromatography (GPC/SEC) | Separation based on molecular size (hydrodynamic volume). | Analysis of molecular weight distribution and separation of high molecular weight conjugates from unreacted components. | lcms.czchromatographyonline.com |

End-Group Analysis for Functionalization Efficiency

Confirming the presence and accessibility of the terminal amino and t-butyl ester groups is vital for ensuring the linker's reactivity. End-group analysis determines the efficiency of the synthetic steps that install these functionalities.

While ¹H NMR can confirm the identity of the end-groups, its use for precise quantification of functionalization efficiency is limited, especially for higher molecular weight PEGs, because the signals from the end-group protons are very small compared to the large signal from the repeating PEG units. researchgate.netmdpi.com However, NMR is highly effective for qualitative assessment. For example, the successful conversion of a precursor's terminal group (like a hydroxyl or azide) to an amine can be confirmed by the disappearance of the precursor's characteristic signal and the appearance of a new, shifted signal for the protons adjacent to the amine. mdpi.com

For more quantitative analysis, other techniques are employed. MALDI-TOF MS can be used to identify and differentiate species with different end-groups, confirming the success of the functionalization reaction. researchgate.netmdpi.comnih.gov Additionally, specialized chromatographic methods, such as liquid chromatography under critical conditions (LCCC), can separate PEG chains based on small differences in their end-group chemistry, allowing for the quantification of monofunctionalized, difunctionalized, and unfunctionalized species. lcms.cz

Advanced Methodologies for Investigating Conjugate Integrity

After "Amino-PEG10-t-butyl ester" is conjugated to a biomolecule, such as a protein or peptide, a new set of analytical challenges arises. nih.gov It becomes essential to characterize the resulting bioconjugate to confirm its integrity, determine the number of attached PEG linkers (the degree of PEGylation), and identify the specific sites of attachment. tandfonline.comresearchgate.net

Intact Mass Analysis using MALDI-TOF MS or ESI-MS is the first step in characterizing the conjugate. walshmedicalmedia.comcreative-proteomics.com This analysis determines the molecular weight of the final product, which reveals the number of PEG linkers that have been attached to the biomolecule. nih.gov The presence of a heterogeneous mixture, where the protein is conjugated to a variable number of PEG chains, can also be assessed. nih.gov

Peptide Mapping is a powerful technique used to identify the precise location of PEGylation on a protein. nih.govresearchgate.net The process involves the enzymatic digestion of the PEGylated protein into smaller peptides. tandfonline.com These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). frontiersin.orgtandfonline.com By comparing the peptide map of the conjugated protein to that of the unconjugated protein, the specific amino acid residues that have been modified with the PEG linker can be identified. researchgate.netacs.org To simplify this analysis, some research has focused on developing cleavable PEG linkers that leave behind a small mass tag upon cleavage, making the modification site easier to pinpoint. nih.govresearchgate.netnih.gov

Other advanced methods, such as ion-exchange chromatography (IEX) coupled with native MS, can be used to separate and characterize different charge variants of the PEGylated protein, providing further insight into the heterogeneity and integrity of the final conjugate. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Novel Conjugation Chemistries (e.g., Click Chemistry)

The primary amine of Amino-PEG10-t-butyl ester traditionally reacts with activated esters or carboxylic acids to form stable amide bonds. broadpharm.com However, future research is increasingly focused on adapting this versatile linker for use in novel, more efficient, and bioorthogonal conjugation reactions, such as click chemistry. alfa-chemistry.comprecisepeg.com

Click chemistry encompasses a set of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for complex biological applications. alfa-chemistry.com The core structure of Amino-PEG10-t-butyl ester can be readily modified to participate in these reactions. For instance, the terminal amine can be functionalized to introduce an azide (B81097) or an alkyne group. This modification transforms the PEG linker into a component ready for click chemistry-mediated ligation. dcchemicals.com

Key research directions include:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, forming a stable triazole linkage between an azide and a terminal alkyne. alfa-chemistry.com Modified Amino-PEG10-t-butyl ester, bearing an azide or alkyne, could be used to conjugate with proteins, peptides, or small molecules that have the corresponding reactive partner. alfa-chemistry.comdcchemicals.com

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., BCN, DBCO) that reacts with an azide without a catalyst. alfa-chemistry.comdcchemicals.com This is particularly valuable for in vivo bioconjugation and live-cell imaging.

Thiol-ene and Thiol-yne Reactions: These reactions involve the addition of a thiol to an alkene or alkyne, respectively, and are known for their high efficiency and orthogonality, providing alternative pathways for bioconjugation. alfa-chemistry.com

The integration of these chemistries would allow for the precise and stable attachment of Amino-PEG10-t-butyl ester-derived linkers to a wide array of biomolecules and surfaces, expanding their utility in drug discovery and materials science. alfa-chemistry.com

Table 1: Overview of Click Chemistry Reactions for PEG Linker Functionalization

| Reaction Type | Required Functional Groups | Resulting Linkage | Key Advantage |

|---|---|---|---|

| CuAAC | Azide + Terminal Alkyne (+ Cu(I) catalyst) | 1,4-disubstituted Triazole | High efficiency and reliability. alfa-chemistry.com |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | Triazole | Copper-free, suitable for in vivo use. alfa-chemistry.comdcchemicals.com |

| Thiol-ene | Thiol + Alkene | Thioether | High efficiency and tolerance to various functional groups. alfa-chemistry.com |

Development of Advanced Cleavable Linker Systems

The t-butyl ester group of Amino-PEG10-t-butyl ester is itself a simple, acid-labile protecting group, meaning it can be cleaved under acidic conditions (e.g., using trifluoroacetic acid) to reveal a free carboxylic acid. broadpharm.combiochempeg.com This represents a basic form of a cleavable system. Future research is focused on designing and incorporating more sophisticated cleavable moieties into the PEG linker backbone, enabling controlled release of conjugated cargo in specific biological environments.

Advanced cleavable systems are designed to be stable in general circulation but to break apart in response to specific triggers present in a target tissue or cellular compartment. This strategy is central to developing targeted therapies with improved efficacy and reduced off-target effects.

Future development in this area includes:

Enzymatically Cleavable Linkers: Incorporating short peptide sequences that are substrates for specific enzymes (e.g., cathepsins, matrix metalloproteinases) that are overexpressed in tumor tissues. broadpharm.com This allows for drug release specifically at the site of disease.

pH-Sensitive Linkers: Beyond the simple acid lability of the t-butyl ester, more finely tuned acid-cleavable linkers (e.g., hydrazones, cis-aconityl) can be engineered to release their payload in the acidic microenvironment of tumors or within endosomes and lysosomes.

Photocleavable Linkers: These linkers contain a photolabile group that can be cleaved upon exposure to light of a specific wavelength. broadpharm.com This offers a high degree of spatial and temporal control over payload release, a valuable tool for research and potentially for localized therapies.

Redox-Sensitive Linkers: Incorporating disulfide bonds into the linker structure allows for cleavage in the reducing environment found inside cells, which has a much higher concentration of glutathione (B108866) than the bloodstream.

Table 2: Examples of Advanced Cleavable Linker Systems

| Cleavage Trigger | Example Linker Moiety | Target Environment |

|---|---|---|

| Specific Enzymes | Valine-Citrulline Peptide | Tumor Microenvironment, Lysosomes |

| Low pH | Hydrazone, Acetal | Endosomes, Lysosomes, Tumor Microenvironment |

| Light | o-Nitrobenzyl group | User-defined (requires external light source) broadpharm.com |

| Reducing Agents | Disulfide Bond | Intracellular space |

Integration into Multi-Functional Bioactive Constructs

The heterobifunctional nature of Amino-PEG10-t-butyl ester makes it an ideal scaffold for building complex, multi-functional bioactive constructs. sigmaaldrich.com After deprotection of the t-butyl ester, the linker possesses two distinct reactive handles—an amine and a carboxylic acid—allowing for the sequential and specific attachment of different molecules.

A prominent example of such a construct is the Proteolysis Targeting Chimera (PROTAC). PROTACs are molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com PEG-based linkers, derived from structures like Amino-PEG10-t-butyl ester, are crucial for connecting the target-binding ligand and the E3-binding ligand while providing the optimal length and flexibility for the ternary complex to form. precisepeg.commedchemexpress.comprecisepeg.com

Future research will focus on:

Branched and Multi-Arm Linkers: Developing branched PEG structures, such as the reported N-(Azido-PEG10)-N-PEG10-t-butyl ester, allows for the attachment of more than two functional moieties. axispharm.com This could enable the creation of constructs that include a targeting ligand, a therapeutic agent, and a solubilizing agent, all in a single molecule.

Orthogonal Chemistry Integration: Using a combination of different conjugation chemistries (e.g., amide bond formation at one end and click chemistry at the other) to build complex architectures with high precision.

Self-Assembling Systems: Designing PEG-peptide conjugates that can self-assemble into higher-order structures like micelles or nanofibers. reading.ac.ukacs.org These assemblies can serve as carriers for other therapeutic or diagnostic agents, effectively creating a multi-component delivery system.

Expansion into Emerging Therapeutic Modalities and Diagnostic Probes

The versatility of Amino-PEG10-t-butyl ester and its derivatives positions them as key enablers for a range of emerging therapeutic and diagnostic applications. The ability to act as a soluble, biocompatible, and functionalizable spacer is critical for the success of many modern bioconjugates.

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. PEG linkers derived from Amino-PEG10-t-butyl ester can be used to connect the antibody and the drug, improving the ADC's solubility and pharmacokinetic profile. dcchemicals.combroadpharm.com

PROTACs: As mentioned, this compound is a foundational element for synthesizing the linkers in PROTACs, a rapidly growing therapeutic modality in precision medicine. medchemexpress.com The PEG spacer's length can be systematically varied to optimize the degradation of the target protein. precisepeg.comprecisepeg.com

Targeted Diagnostic and Imaging Probes: By attaching a diagnostic agent (e.g., a fluorescent dye, a radioisotope chelator like DOTA, or a contrast agent) to a targeting molecule (like a peptide or antibody) via a PEG linker, highly specific imaging probes can be developed. alfa-chemistry.combroadpharm.com The hydrophilic PEG chain helps to improve the probe's behavior in biological systems. For example, a branched probe with an azide for click chemistry conjugation and a protected acid offers a route to creating such diagnostic tools. axispharm.com

Oligonucleotide Delivery: The compound can be used in developing delivery systems for therapeutic oligonucleotides, where conjugation to multimeric ligands (like Tri-GalNAc) can facilitate targeted uptake by specific cells. glycomindsynth.com

The continued exploration of this compound and its derivatives will undoubtedly contribute to the development of the next generation of precision medicines and advanced diagnostic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.